molecular formula C26H42O7 B1260309 Virescenoside Q

Virescenoside Q

Cat. No. B1260309
M. Wt: 466.6 g/mol
InChI Key: MNLKJAWNYVVDPI-BSMMYCGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virescenoside Q is a natural product found in Sagenomella striatispora with data available.

Scientific Research Applications

Isolation and Characterization

Virescenoside Q is a diterpene glycoside isolated from the fungus Acremonium striatisporum, associated with sea cucumbers. Studies have focused on its structural determination using techniques like HRMALDIMS, NMR, MS, and spectroscopic methods. For instance, Afiyatullov et al. (2002) identified Virescenoside Q along with other glycosides from this fungus, revealing its unique chemical structure (Afiyatullov et al., 2002). This compound has been the subject of various studies due to its intriguing structure and potential biological activities.

Cytotoxic Activities

Research has also explored the cytotoxic activities of virescenosides, including Virescenoside Q. The focus has been on examining their effects against different cell lines to understand their potential therapeutic applications. For example, the study by Afiyatullov et al. (2002) looked into the cytotoxic activity of Virescenoside Q, among other compounds (Afiyatullov et al., 2002).

Bioactivity in Marine-Derived Fungi

Virescenoside Q, being derived from a marine strain of Acremonium striatisporum, highlights the significance of marine-derived fungi in discovering novel bioactive compounds. The marine environment offers a unique habitat, leading to the production of distinctive metabolites not found in terrestrial organisms, as evidenced in various studies focusing on marine-derived fungi (Zhuravleva et al., 2019).

properties

Molecular Formula

C26H42O7

Molecular Weight

466.6 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[[(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3/t16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+/m0/s1

InChI Key

MNLKJAWNYVVDPI-BSMMYCGNSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C

synonyms

eta-D-mannopyranosido-19-isopimara-7,15-diene-3beta-ol
virescenoside Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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